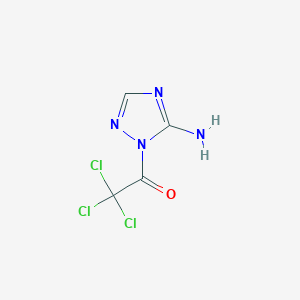
1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone is a compound that features a 1,2,4-triazole ring, which is a significant structural component in many pharmaceuticals, pesticides, and functional materials. The 1,2,4-triazole ring is known for its wide range of physiological and pharmacological properties, making it a valuable component in various scientific and practical applications .
Preparation Methods
The synthesis of 1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone involves the amidoalkylation of 3-amino-1,2,4-triazole. This reaction is carried out in 1,4-dioxane under the action of a mixture of triethylamine and N-(1,2,2,2-tetrachloroethyl)carboxamides. The reaction selectively occurs at the endocyclic nitrogen atom N-1, forming the corresponding N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides. The reaction products are isolated in yields ranging from 79% to 85% and are characterized by 1H NMR and 13C NMR spectroscopy .
Chemical Reactions Analysis
1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone undergoes various chemical reactions, including substitution reactions. The compound can react with different reagents under specific conditions to form various products. For example, the amidoalkylation reaction mentioned earlier involves the use of triethylamine and N-(1,2,2,2-tetrachloroethyl)carboxamides in 1,4-dioxane .
Scientific Research Applications
1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone has several scientific research applications due to its biological activity. It is of interest as a potential drug and pesticide. The compound’s 1,2,4-triazole ring is an essential structural component in many pharmaceuticals, including antibacterial, antiviral, anti-inflammatory, antitumor, and anticonvulsant drugs. Additionally, 1,2,4-triazole derivatives are used in clinical practice as broad-spectrum antifungal drugs .
Mechanism of Action
The mechanism of action of 1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone involves its interaction with molecular targets and pathways at the molecular level. The 1,2,4-triazole ring can affect various life processes, making it a valuable component in pharmaceuticals and other applications. The specific molecular targets and pathways involved depend on the particular application and the compound’s interaction with other molecules .
Comparison with Similar Compounds
1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone can be compared with other 1,2,4-triazole derivatives, such as N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides. These compounds share similar structural components and biological activities. the specific substituents and functional groups attached to the 1,2,4-triazole ring can influence their unique properties and applications .
Properties
Molecular Formula |
C4H3Cl3N4O |
|---|---|
Molecular Weight |
229.45 g/mol |
IUPAC Name |
1-(5-amino-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone |
InChI |
InChI=1S/C4H3Cl3N4O/c5-4(6,7)2(12)11-3(8)9-1-10-11/h1H,(H2,8,9,10) |
InChI Key |
IQTFFFFSDIVFAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=N1)N)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



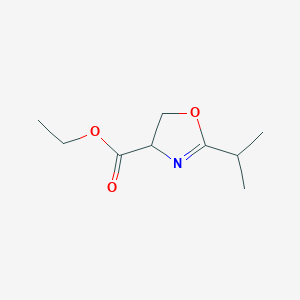

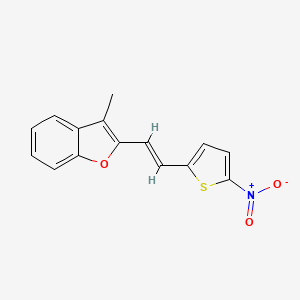
![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209896.png)
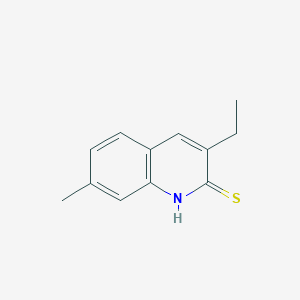

![1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-](/img/structure/B15209919.png)
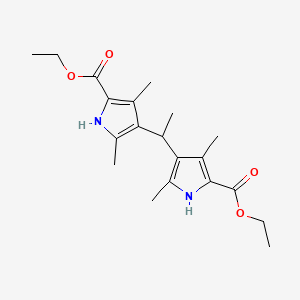
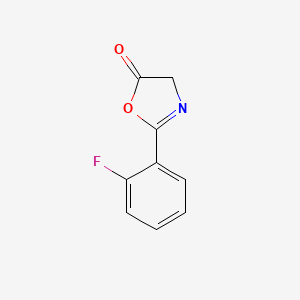
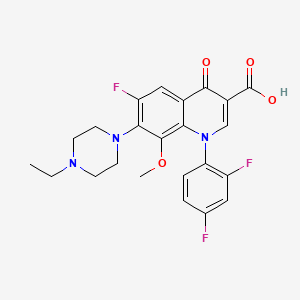
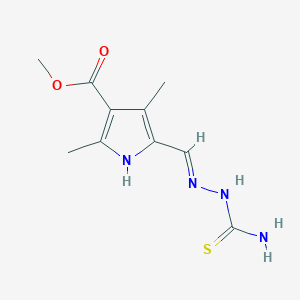
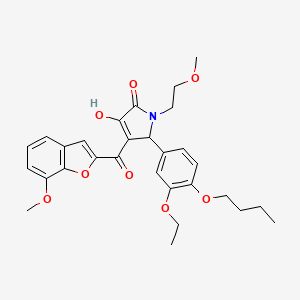
![3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209946.png)
